Alpha iso-methyl ionyl acetate
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Overview
Description
Alpha iso-methyl ionyl acetate is an acetate ester resulting from the formal condensation of the carboxy group of acetic acid with the hydroxy group of 3-methyl-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-ol. It is commonly used as a flavoring agent due to its pleasant scent and taste .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha iso-methyl ionyl acetate involves a cross-aldol condensation of citral with methyl ethyl ketone. This reaction requires high temperatures and strong alkali conditions. The ratio between the n-form and iso-form is controlled to obtain methyl pseudo-ionone, which then undergoes ring formation .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot method with step-by-step addition of different catalysts. This method is efficient, consuming fewer reaction catalysts and producing less waste. The reaction temperatures for preparing pseudo-methyl ionone range from -10°C to 85°C, while for alpha iso-methyl ionone, the temperatures range from 80°C to 130°C .
Chemical Reactions Analysis
Types of Reactions
Alpha iso-methyl ionyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
Alpha iso-methyl ionyl acetate has a wide range of scientific research applications:
Chemistry: Used as a flavoring agent in food chemistry to enhance taste and aroma.
Biology: Identified as a human and plant metabolite, playing roles in various metabolic pathways.
Medicine: Studied for its potential therapeutic effects due to its pleasant scent and flavor.
Mechanism of Action
The mechanism by which alpha iso-methyl ionyl acetate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its pleasant scent. The molecular targets include olfactory receptors in the nasal epithelium, which activate specific signaling pathways upon binding with the compound .
Comparison with Similar Compounds
Alpha iso-methyl ionyl acetate is similar to other acetate esters and sesquiterpenoids. Some similar compounds include:
Methyl ionone: An isomer of this compound with similar fragrance properties.
Alpha isomethyl ionone: Another isomer with a slightly different structure but similar applications in the fragrance industry.
This compound is unique due to its specific structure, which imparts a distinct scent and flavor profile, making it highly valued in the flavoring and fragrance industries.
Properties
Molecular Formula |
C16H26O2 |
---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
[(E)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)pent-1-en-3-yl] acetate |
InChI |
InChI=1S/C16H26O2/c1-6-14(18-13(3)17)9-10-15-12(2)8-7-11-16(15,4)5/h8-10,14-15H,6-7,11H2,1-5H3/b10-9+ |
InChI Key |
YLDFUDZJFRBNRS-MDZDMXLPSA-N |
Isomeric SMILES |
CCC(/C=C/C1C(=CCCC1(C)C)C)OC(=O)C |
Canonical SMILES |
CCC(C=CC1C(=CCCC1(C)C)C)OC(=O)C |
Origin of Product |
United States |
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